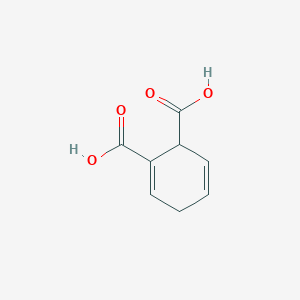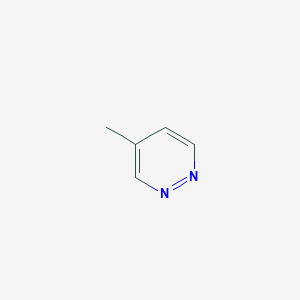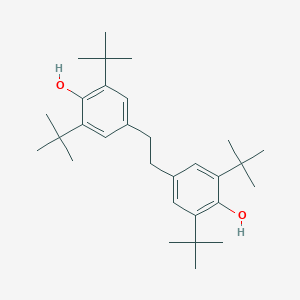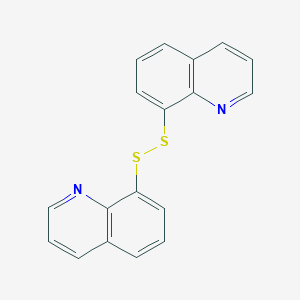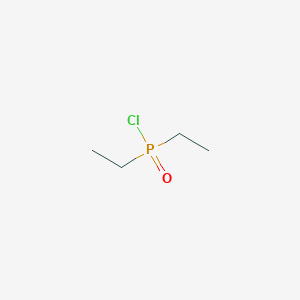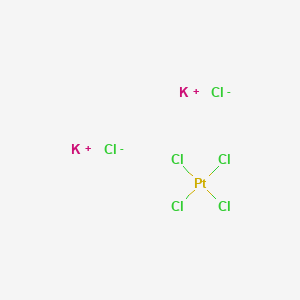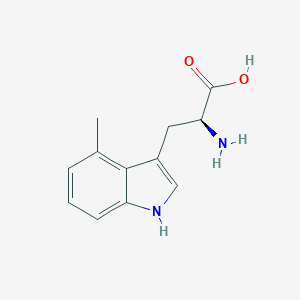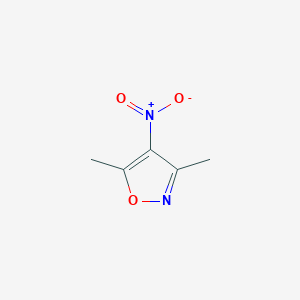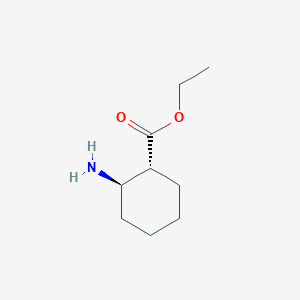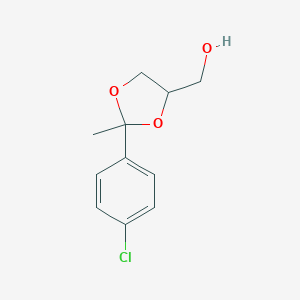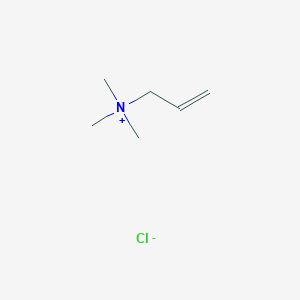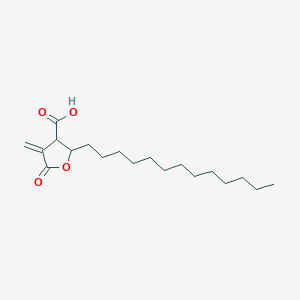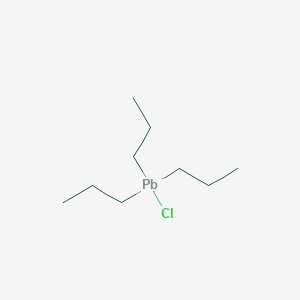
Tripropyl lead chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropyl lead chloride is a chemical compound that belongs to the family of organolead compounds. It is a colorless liquid that is highly toxic and has been used as a gasoline additive in the past. However, due to its harmful effects on human health and the environment, it has been banned in most countries.
作用機序
The exact mechanism of action of tripropyl lead chloride as a catalyst is not fully understood. However, it is believed that it acts as a Lewis acid catalyst by accepting a pair of electrons from the reactant molecule and forming a complex with it. This complex then undergoes further reactions to form the desired product.
生化学的および生理学的効果
Tripropyl lead chloride is highly toxic and can cause severe damage to the nervous system, kidneys, and liver. It can also lead to anemia, gastrointestinal problems, and reproductive disorders. Exposure to tripropyl lead chloride can occur through inhalation, ingestion, or skin contact.
実験室実験の利点と制限
The main advantage of using tripropyl lead chloride as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and purified. However, its highly toxic nature makes it difficult to handle and requires strict safety precautions.
将来の方向性
There are several future directions for the use of tripropyl lead chloride in organic synthesis. One area of research is the development of new and more efficient catalysts based on tripropyl lead chloride. Another area of research is the investigation of the mechanism of action of tripropyl lead chloride and its interactions with other molecules. Finally, there is a need for further studies on the toxic effects of tripropyl lead chloride and the development of safer alternatives for use in organic synthesis.
合成法
Tripropyl lead chloride can be synthesized by reacting lead chloride with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and produces tripropyl lead chloride as the main product.
科学的研究の応用
Tripropyl lead chloride has been extensively studied for its use as a catalyst in organic synthesis. It has been found to be an effective catalyst for a wide range of reactions such as Friedel-Crafts acylation, aldol condensation, and Diels-Alder reactions.
特性
CAS番号 |
1520-71-4 |
|---|---|
製品名 |
Tripropyl lead chloride |
分子式 |
C9H21ClPb |
分子量 |
372 g/mol |
IUPAC名 |
chloro(tripropyl)plumbane |
InChI |
InChI=1S/3C3H7.ClH.Pb/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChIキー |
QKQJBHIQKVJZMF-UHFFFAOYSA-M |
SMILES |
CCC[Pb](CCC)(CCC)Cl |
正規SMILES |
CCC[Pb](CCC)(CCC)Cl |
その他のCAS番号 |
1520-71-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





